![molecular formula C13H21N3O2 B2573009 3-[1-(2-甲氧基乙基)吡唑-4-基]-7-氧杂-2-氮杂螺[3.5]壬烷 CAS No. 2241128-45-8](/img/structure/B2573009.png)

3-[1-(2-甲氧基乙基)吡唑-4-基]-7-氧杂-2-氮杂螺[3.5]壬烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

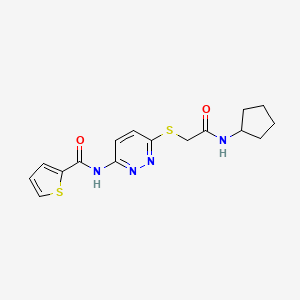

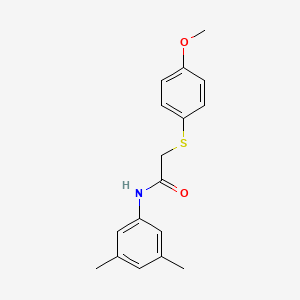

The compound “3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane” is a complex organic molecule that contains a pyrazole ring and a spirocyclic structure . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The spirocyclic structure is a type of cyclic compound where two rings share a single atom, which in this case is an oxygen atom.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a spirocyclic structure. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the spirocyclic structure is characterized by two rings sharing a single atom .Chemical Reactions Analysis

Pyrazole compounds can participate in a variety of chemical reactions, including cycloaddition reactions, condensation reactions, and dehydrogenative coupling reactions . The reactivity of the spirocyclic part of the molecule would depend on the specific substituents and the nature of the rings involved .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. Generally, pyrazole compounds are stable and can exhibit a range of properties depending on their substitution patterns .科学研究应用

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions worldwide. EN300-309314 has demonstrated potent antileishmanial activity. In vitro studies revealed that compound 13 exhibited superior antipromastigote activity (IC50 = 0.018), surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Researchers believe that its mechanism of action involves inhibition of essential enzymes in Leishmania.

Antimalarial Potential

EN300-309314 also shows promise against malaria, another devastating tropical disease. In vivo studies using Plasmodium berghei-infected mice demonstrated that compounds 14 and 15 significantly suppressed parasite growth (70.2% and 90.4%, respectively) . These findings suggest that EN300-309314 derivatives could serve as effective antimalarial agents.

Radio Equipment in the Frequency Range 9 kHz to 30 MHz

Beyond its biological applications, EN300-309314 plays a role in radio equipment. Specifically, it falls within the frequency range of 9 kHz to 30 MHz, as defined by ETSI EN 300 330-1. This standard covers Short Range Devices (SRDs) used for wireless communication, including transmitters and receivers .

Wireless Industrial Applications (WIA)

In the context of advanced manufacturing, EN300-309314 aligns with wireless industrial applications. Frequencies between 5725 MHz and 5875 MHz are relevant for WIA, and this compound may find use in wireless communication systems within industrial settings .

Electromagnetic Compatibility (EMC) Testing

Researchers and engineers studying EMC can explore EN300-309314’s behavior in the frequency range from 9 kHz to 30 MHz. Its radiated emissions and susceptibility to interference are critical factors for devices operating in this band .

Hydromethylation Catalyst

While not directly related to its pharmacological properties, EN300-309314 can serve as a catalyst for hydromethylation reactions. Specifically, it enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation in organic synthesis .

作用机制

未来方向

The future research directions for this compound could involve exploring its potential biological activity, given the presence of the pyrazole ring, which is a common feature in many bioactive compounds . Additionally, further studies could focus on developing new synthetic routes to this compound and exploring its reactivity .

属性

IUPAC Name |

3-[1-(2-methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-17-7-4-16-9-11(8-15-16)12-13(10-14-12)2-5-18-6-3-13/h8-9,12,14H,2-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTAMVAFUYQDOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C=N1)C2C3(CCOCC3)CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2572927.png)

![3-Methyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2572930.png)

![5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2572932.png)

![5-[4-(ethylsulfonylamino)phenyl]-3-(furan-2-yl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2572942.png)

![Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2572946.png)

![N-(3-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2572949.png)